2'-Bromo-6'-fluorobiphenyl-2-ol
Description
2'-Bromo-6'-fluorobiphenyl-2-ol is a halogenated biphenyl derivative featuring a hydroxyl group at the 2-position, a bromine atom at the 2'-position, and a fluorine atom at the 6'-position. Its structure combines electronic effects from halogens (Br, F) and the polar hydroxyl group, which influence solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C12H8BrFO |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H |
InChI Key |
CLVWLGHIUJUBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol, often employs scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions. These methods are chosen for their efficiency, scalability, and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Nucleophilic Substitution: Reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated biphenyl derivatives, while nucleophilic substitution can produce biphenyl compounds with different substituents.
Scientific Research Applications
2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-fluoro-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic substitution reactions, which can modify its structure and activity. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or materials science .
Comparison with Similar Compounds
Structural and Electronic Comparisons
2'-Bromo-6'-fluorobiphenyl-2-ol vs. 2'-Bromo-6'-fluoroacetophenone
- Structure: The acetophenone analog replaces the biphenyl core with a ketone group.
- Molecular Weight: 217.04 g/mol (acetophenone) vs. ~249.05 g/mol (biphenyl derivative).
- However, the biphenyl structure may improve π-π stacking interactions in receptor binding .
2'-Bromo-6'-fluorobiphenyl-2-ol vs. 6-Bromo-2-naphthol
- Structure : The naphthol analog substitutes the biphenyl system with a naphthalene ring.
- Molecular Weight : 223.07 g/mol (naphthol) vs. 249.05 g/mol (biphenyl).
- Key Differences: The naphthalene system offers extended conjugation, which could enhance fluorescence properties.
2'-Bromo-6'-fluorobiphenyl-2-ol vs. 2-Bromo-6-methoxyphenol
- Structure : The methoxy group replaces the fluorine atom, and the compound lacks the biphenyl extension.
- Molecular Weight: 217.04 g/mol (methoxyphenol) vs. 249.05 g/mol (biphenyl).
- Key Differences : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This difference significantly alters electronic distribution, affecting reactivity and interactions with biological targets .
Physicochemical Properties
The table below summarizes key properties of 2'-bromo-6'-fluorobiphenyl-2-ol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 2'-Bromo-6'-fluorobiphenyl-2-ol | C₁₂H₈BrFO | 249.05 | 2'-Br, 6'-F, 2-OH (biphenyl) | Not reported | Not reported | Receptor ligand development |
| 2'-Bromo-6'-fluoroacetophenone | C₈H₆BrFO | 217.04 | 2'-Br, 6'-F (acetophenone) | Not reported | Not reported | Fluorinated building block |
| 6-Bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 6-Br, 2-OH (naphthalene) | 353.82 | 121–125 | Fluorescent probes |
| 2-Bromo-6-methoxyphenol | C₇H₇BrO₂ | 217.04 | 2-Br, 6-OCH₃ (phenol) | Not reported | Not reported | Electron distribution studies |
Values for analogs are inferred from structurally related compounds .
Receptor Affinity and Selectivity
- Bromo vs. Methoxyphenyl Substituents : highlights that bromine at the C6 position (as in compound 8) enhances CB2 receptor affinity compared to methoxyphenyl groups. This suggests that the bromine in 2'-bromo-6'-fluorobiphenyl-2-ol may similarly improve receptor selectivity over analogs with bulkier or less electronegative substituents .
- Fluorine’s Role: Fluorine’s small size and high electronegativity can reduce metabolic degradation and enhance membrane permeability, as seen in fluorinated acetophenones (). This property is advantageous for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
